molecular formula C11H16O B1346624 2-tert-Amylphenol CAS No. 3279-27-4

2-tert-Amylphenol

Cat. No. B1346624
CAS RN: 3279-27-4
M. Wt: 164.24 g/mol
InChI Key: BGRKGHSKCFAPCL-UHFFFAOYSA-N
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Description

2-tert-Amylphenol, also known as 2-tert-butylphenol, is a phenolic compound that is widely used in the chemical, pharmaceutical, and food industries. It is a white, crystalline solid at room temperature, with a molecular weight of 150.2 g/mol. This compound is a derivative of phenol, and is an important intermediate in the synthesis of many organic compounds. It is also used as a corrosion inhibitor, a plasticizer, and a preservative for food products.

Scientific Research Applications

Biotransformation and Environmental Detoxification

One significant area of research involves the biotransformation of p-tert-amylphenol, highlighting its environmental presence and microbial degradation. Schlueter et al. (2013) explored the novel mechanisms of biotransformation by bacteria and fungi, which degrade p-tert-amylphenol, a disinfectant, without breaking down its branched alkyl chain. Instead, these microorganisms attack the aromatic ring, leading to detoxification through ring cleavage and the formation of non-toxic metabolites. This process not only detoxifies the compound but also suggests a pathway for the microbial remediation of environmental pollutants containing similar structures (Schlueter et al., 2013).

Antioxidant Properties

The antioxidant properties of alkylphenols, including 2-tert-Amylphenol derivatives, have been studied with implications for industrial applications. Rios et al. (2009) conducted a study on 5-n-pentadecyl-2-tert-amylphenol, demonstrating its effectiveness in reducing oxidation products in hydrogenated naphthenic oil, thereby enhancing the oil's stability. This research points to the potential use of this compound derivatives as antioxidants in various industrial oils and lubricants, contributing to the longevity and efficiency of these products (Rios et al., 2009).

Material Science and Chemical Sensing

In material science, this compound derivatives have been utilized in the synthesis of chemically interacting materials for the detection of volatile organic compounds (VOCs). Spadavecchia et al. (2004) developed spin-coated layers of zinc(II) tetra-4-(2,4-di-tert-amylphenoxy)phthalocyanine for VOC detection, demonstrating their application in food quality control. This research underscores the role of this compound derivatives in fabricating sensitive and selective chemical sensors for various applications, including safety and quality monitoring in the food industry (Spadavecchia et al., 2004).

Chemical Synthesis and Catalysis

The versatility of this compound extends to chemical synthesis and catalysis. Research on the selective conversion of guaiacol over MoO3 to produce various alkylphenols, including this compound, in supercritical ethanol without gaseous hydrogen highlights innovative pathways for synthesizing alkylphenols. This study by Cui et al. (2017) provides insights into novel catalytic processes for producing alkylphenols, offering potential applications in pharmaceuticals, agrochemicals, and material science (Cui et al., 2017).

Mechanism of Action

Target of Action

2-tert-Amylphenol, a widely used disinfectant, primarily targets the cell membrane of microorganisms . The cell membrane, which contains a considerable amount of lipid, is associated with the permeability barrier . The compound’s interaction with the cell membrane is crucial for its disinfectant properties .

Mode of Action

The mode of action of this compound involves its interaction with the cell membrane of microorganisms. It partitions itself between the aqueous medium and cellular lipids . This partitioning is believed to cause damage to the permeability barrier of the cell membrane, disrupting the normal functioning of the microorganisms .

Biochemical Pathways

This compound affects the biochemical pathways related to the integrity and functioning of the cell membrane. It is transformed by certain bacteria and fungi, which attack the aromatic ring system of the disinfectant via the hydroxylated intermediate . This results in ring fission products with pyran and furan structures . These transformations are part of the detoxification mechanisms of these organisms .

Pharmacokinetics

Based on a 90-day oral toxicity study in rats, a no observed adverse effect level (noael) of 5 mg/kg body weight per day was determined . Considering the metabolism of branched chain alkylphenols and remaining uncertainty related to the potential for accumulation in humans, an extra factor of 3 was considered along with the default uncertainty factor of 100 .

Result of Action

The molecular and cellular effects of this compound’s action involve disruption of the cell membrane, leading to potential cell death . In addition, the transformation of this compound by certain microorganisms results in the detoxification of the compound, reducing its toxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness as a disinfectant can be affected by the pH and temperature of the environment . Furthermore, the compound’s transformation and detoxification by microorganisms can be influenced by the presence of certain bacteria and fungi in the environment .

properties

IUPAC Name

2-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRKGHSKCFAPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062949
Record name Phenol, 2-(1,1-dimethylpropyl)-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3279-27-4
Record name 2-tert-Amylphenol
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Record name 2-tert-Amylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1,1-dimethylpropyl)-
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Record name Phenol, 2-(1,1-dimethylpropyl)-
Source EPA DSSTox
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Record name 2-(1,1-dimethylpropyl)phenol
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Record name 2-TERT-AMYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antioxidant properties of 2-tert-Amylphenol and how do they compare to other antioxidants like BHT?

A1: Research suggests that this compound exhibits significant antioxidant properties. A study focusing on the closely related compound, 5-n-Pentadecyl-2-tert-amylphenol, demonstrated its ability to reduce the formation of oxidation products, specifically carbonyls and peroxides, in hydrogenated naphthenic oil. [] This antioxidant activity was observed during accelerated oxidation tests. Notably, 5-n-Pentadecyl-2-tert-amylphenol displayed higher thermal stability compared to butylated hydroxytoluene (BHT), a common antioxidant, under both air and nitrogen atmospheres. [] This suggests that this compound and its derivatives could potentially serve as effective antioxidants with enhanced stability.

Q2: How do the structural characteristics of tert-alkylphenols, including this compound, influence their enthalpies of formation?

A2: The study exploring the thermochemistry of phenols provides valuable insights into the relationship between structure and enthalpy of formation in tert-alkylphenols. [] Researchers meticulously measured the standard molar enthalpies of formation for various tert-alkylphenols, including 4-tert-amylphenol. [] By analyzing these values and comparing them with group additivity rules, they could quantify the intramolecular interactions between substituents like tert-alkyl groups and the hydroxyl (OH) group. Interestingly, they found distinct interaction energy values for ortho, para, and meta interactions between these groups in the gas phase. [] This data emphasizes how subtle structural differences in the positioning of alkyl groups significantly impact the energetic properties of these compounds. This understanding is crucial for predicting the stability and reactivity of these molecules in various chemical processes.

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